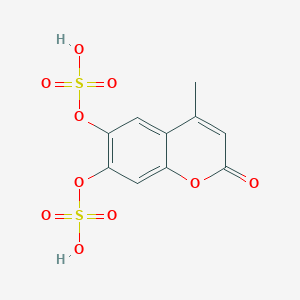
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide, also known as NDH-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NDH-2 is a succinimide derivative that is synthesized from 3,5-dichloro-4-hydroxybenzoic acid and succinic anhydride.
科学的研究の応用
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用機序
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide exerts its biological effects through multiple mechanisms of action. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to inhibit the activity of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress and inflammation. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. Additionally, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to exhibit a range of biochemical and physiological effects. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and cancer cells. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has also been shown to inhibit the proliferation and migration of cancer cells, as well as to induce apoptosis in cancer cells. Additionally, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has been shown to improve cognitive function and to reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has several advantages for lab experiments. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide is also stable under a wide range of conditions, allowing for long-term storage and transportation. However, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has some limitations for lab experiments. N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has low solubility in water, which can limit its bioavailability and efficacy. Additionally, N-(3,5-Dichloro-4-hydroxyphenyl)succinimide has not been extensively studied for its safety and toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for N-(3,5-Dichloro-4-hydroxyphenyl)succinimide research. One direction is to investigate the potential applications of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the safety and toxicity of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide in vivo, which can provide valuable information for drug development. Additionally, future research can focus on optimizing the synthesis method of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide to improve its yield and bioavailability. Finally, future research can investigate the potential synergistic effects of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide with other compounds, which can enhance its biological activity and efficacy.
合成法
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide is synthesized from 3,5-dichloro-4-hydroxybenzoic acid and succinic anhydride through a condensation reaction. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and the resulting product is purified through recrystallization. The yield of N-(3,5-Dichloro-4-hydroxyphenyl)succinimide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
特性
CAS番号 |
141890-85-9 |
|---|---|
製品名 |
N-(3,5-Dichloro-4-hydroxyphenyl)succinimide |
分子式 |
C10H7Cl2NO3 |
分子量 |
260.07 g/mol |
IUPAC名 |
1-(3,5-dichloro-4-hydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-3-5(4-7(12)10(6)16)13-8(14)1-2-9(13)15/h3-4,16H,1-2H2 |
InChIキー |
QOMHJMAQEXJDHU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)O)Cl |
正規SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)O)Cl |
その他のCAS番号 |
141890-85-9 |
同義語 |
N-(3,5-dichloro-4-hydroxyphenyl)succinimide NDHPS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



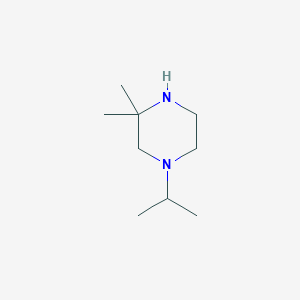


![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
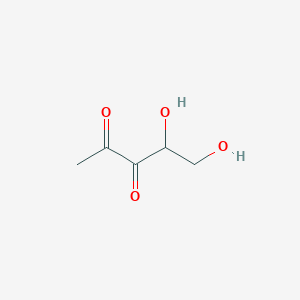
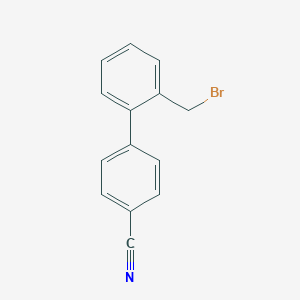
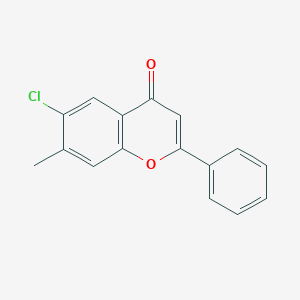
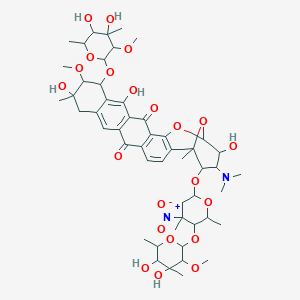

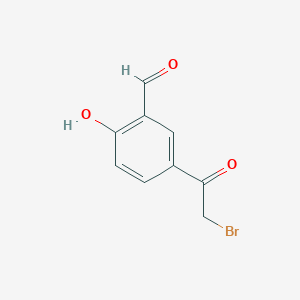
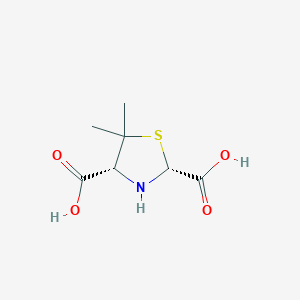
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)

